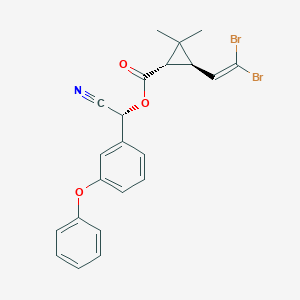

1S,3R,alphaR-Deltamethrin

Description

Properties

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-CMKODMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9091529, DTXSID8091530 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9091529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106454-65-3, 120710-24-9 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106454653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1alpha(S*),3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120710249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9091529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1S,3R,alphaR-Deltamethrin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin is a potent synthetic pyrethroid insecticide, widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests.[1][2] Its insecticidal activity is, however, highly dependent on its stereochemistry. Deltamethrin possesses three chiral centers, giving rise to eight possible stereoisomers. The commercially available insecticide is composed of a single, highly active isomer: (1R,3R,αS)-Deltamethrin.[1][2] This guide will focus on the 1S,3R,alphaR-Deltamethrin isomer, an inactive stereoisomer, providing a comprehensive overview of its chemical structure, physicochemical properties, and a comparative analysis of its biological interactions. Understanding the structure-activity relationships of deltamethrin isomers is crucial for the development of more selective and safer insecticides and for assessing the environmental and toxicological impact of pyrethroid formulations.

Chemical Structure and Stereochemistry

The chemical name for deltamethrin is (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate.[1] The molecule consists of a cyclopropanecarboxylic acid moiety ester-linked to an α-cyano-3-phenoxybenzyl alcohol moiety. The three chiral centers are located at the C1 and C3 positions of the cyclopropane ring and the α-carbon of the benzyl alcohol.

The specific isomer, 1S,3R,alphaR-Deltamethrin , has the following stereochemical configuration:

-

1S and 3R on the cyclopropane ring.

-

alphaR at the cyano-bearing carbon of the alcohol moiety.

This configuration renders it biologically inactive as an insecticide, in stark contrast to its highly active (1R,3R,αS) counterpart.[3] The precise spatial arrangement of the substituents is critical for the molecule's ability to bind to its target site on insect voltage-gated sodium channels.

Physicochemical Properties

While the biological activity of deltamethrin stereoisomers varies significantly, their fundamental physicochemical properties are largely identical. The properties listed below are for technical grade deltamethrin, which is predominantly the active (1R,3R,αS) isomer, but are representative of the 1S,3R,alphaR isomer as well.

| Property | Value | Reference |

| Molecular Formula | C22H19Br2NO3 | [4] |

| Molecular Weight | 505.2 g/mol | [4][5] |

| Physical State | Colorless or white to light beige odorless crystals | [5][6] |

| Melting Point | 98-101 °C | [6] |

| Boiling Point | Decomposes above 300 °C | [2][6] |

| Water Solubility | < 0.002 mg/L (practically insoluble) | [5][6] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, dioxane, xylene, and cyclohexanone | [6] |

| Vapor Pressure | 1.5 x 10-8 mmHg at 25 °C | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 6.1 - 6.2 | [5][7] |

| Soil Sorption Coefficient (Koc) | 7.05 x 10^5 to 3.14 x 10^6 | [5] |

Neurotoxic Mechanism of Action: A Comparative Perspective

The primary target of the active deltamethrin isomer is the voltage-gated sodium channels in the nervous system of insects.[8] The (1R,3R,αS) isomer binds to a specific site on the channel protein, modifying its gating kinetics. This leads to a prolongation of the open state of the channel, causing a persistent influx of sodium ions.[9] The resulting membrane depolarization leads to repetitive nerve discharges, paralysis, and ultimately the death of the insect.[9] This stereospecificity highlights the importance of the three-dimensional structure of the molecule for its interaction with the receptor site.[9]

The 1S,3R,alphaR-Deltamethrin isomer, due to its different spatial configuration, does not fit into the binding site on the sodium channel and is therefore considered neurotoxically inactive.[3]

There has been some debate regarding the interaction of deltamethrin with GABA (gamma-aminobutyric acid) receptors. Some studies have suggested that Type II pyrethroids, like deltamethrin, may have a secondary action on the GABA receptor-chloride channel complex.[10] However, other research indicates that deltamethrin does not directly block GABA-activated chloride channels, and any observed effects on the GABAergic system may be indirect consequences of its primary action on sodium channels.[4] It is important to note that these studies were conducted with the active isomer of deltamethrin.

Caption: Comparative neurotoxic mechanism of active vs. inactive deltamethrin isomers.

Metabolism

In mammals, deltamethrin is rapidly metabolized and eliminated from the body.[1] The metabolism of pyrethroids is considered a detoxification process, as the resulting metabolites are generally less toxic than the parent compound. The primary metabolic pathways for deltamethrin involve:

-

Ester Hydrolysis: This is a major detoxification pathway catalyzed by carboxylesterases, primarily in the liver and plasma.[11] This reaction cleaves the ester bond, yielding two main metabolites:

-

3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA)

-

3-phenoxybenzyl alcohol, which is further oxidized to 3-phenoxybenzoic acid (3-PBA).[12]

-

-

Oxidative Metabolism: This is carried out by cytochrome P450 (CYP) enzymes in the liver.[3][9][13] Hydroxylation can occur at various positions on the molecule, particularly on the phenoxybenzyl moiety.[14]

While the metabolic pathways for different stereoisomers are generally similar, the rate of metabolism can vary. For some pyrethroids, cis-isomers are metabolized more slowly than trans-isomers.[13] Although specific data for the 1S,3R,alphaR isomer is scarce, it is expected to undergo similar metabolic transformations as the active isomer.

Caption: Mammalian metabolic pathways of deltamethrin.

Environmental Fate

Deltamethrin exhibits low mobility in soil due to its strong adsorption to soil particles.[15] It is not persistent in the soil environment, with degradation occurring through microbial action, hydrolysis, and photolysis.[15][16] In aquatic environments, deltamethrin can undergo chemical and photochemical degradation, leading to a mixture of stereoisomers and hydrolysis products.[7] It is important to note that while deltamethrin is highly toxic to aquatic organisms, its low water solubility and rapid degradation mitigate some of this risk in field conditions.[15]

Analytical Methods for Stereoisomer Separation

The analysis and separation of deltamethrin stereoisomers are crucial for quality control, residue analysis, and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Chiral HPLC for Deltamethrin Isomer Separation

This protocol outlines a method for the chiral separation of deltamethrin isomers.

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector or a diode-laser polarimeter.[3]

2. Chromatographic Conditions:

-

Column: A chiral stationary phase column, such as a Chiralcel OD-H column (250 x 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 230 nm or 280 nm).[3]

-

Temperature: Ambient.

3. Sample Preparation:

-

Accurately weigh a known amount of the deltamethrin sample.

-

Dissolve the sample in the mobile phase or a suitable solvent like hexane to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

-

Inject a known volume of the prepared sample into the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to the different stereoisomers based on their retention times and, if using a polarimeter, their optical rotation.

GC-MS for Deltamethrin Analysis

This protocol provides a general method for the analysis of deltamethrin using GC-MS.

1. Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

2. Chromatographic Conditions:

-

Column: A capillary column suitable for pesticide analysis, such as an HP-5 MS (30 m x 0.25 mm x 0.25 µm).[17]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 275-290 °C.[17]

-

Oven Temperature Program:

-

Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

4. Sample Preparation (QuEChERS Method):

-

Homogenize the sample (e.g., spinach) and weigh 10 g into a centrifuge tube.

-

Add 10 mL of acetonitrile (with 1% acetic acid).

-

Add the QuEChERS extraction salts.

-

Shake vigorously and centrifuge.

-

Take an aliquot of the supernatant for cleanup using a dispersive solid-phase extraction (d-SPE) tube.

-

Centrifuge and collect the supernatant for GC-MS analysis.

Caption: General analytical workflow for deltamethrin isomer analysis.

Conclusion

The stereochemistry of deltamethrin is a determining factor in its biological activity. The 1S,3R,alphaR-Deltamethrin isomer, being the mirror image of the active components at key chiral centers, is devoid of insecticidal properties. This underscores the highly specific nature of the interaction between pyrethroids and their target sites. A thorough understanding of the properties and behavior of individual stereoisomers is essential for the development of more effective and environmentally benign crop protection agents and for conducting accurate risk assessments. The analytical methods detailed in this guide provide the necessary tools for researchers to differentiate and quantify these isomers, furthering our knowledge in this critical area of study.

References

- Aldridge, W. N. (1990). An assessment of the toxicological properties of pyrethroids and their neurotoxicity. Critical reviews in toxicology, 21(2), 89-104.

- Casida, J. E., Gaughan, L. C., & Ruzo, L. O. (1979). Comparative metabolism of pyrethroids in rats and insects. In Advances in pesticide science: plenary lectures presented at the Fourth International Congress of Pesticide Chemistry, Zurich, Switzerland, July 24-28, 1978. Part 3 (pp. 536-545). Pergamon Press.

- Clark, J. M., & Symington, S. B. (2012). Pyrethroid insecticides and the GABA A receptor. In The GABA Receptor (pp. 235-257). Humana Press.

- Crow, J. A., Borazjani, A., Potter, P. M., & Ross, M. K. (2007). Hydrolysis of pyrethroids by human and other mammalian carboxylesterases. Toxicology and applied pharmacology, 221(1), 1-12.

-

National Pesticide Information Center. (2011). Deltamethrin Technical Fact Sheet. Oregon State University. [Link]

-

Food and Agriculture Organization of the United Nations. (2006). Deltamethrin specifications. [Link]

- Godin, S. J., Scollon, E. J., Hughes, M. F., Potter, P. M., & Ross, M. K. (2006). Species-specific metabolism of pyrethroid insecticides by rat and human liver microsomes. Drug metabolism and disposition, 34(10), 1764-1771.

-

PubChem. (n.d.). (1S)-Deltamethrin. National Center for Biotechnology Information. [Link]

- Ray, D. E., & Fry, J. R. (2006). A reassessment of the neurotoxicity of pyrethroid insecticides. Pharmacology & therapeutics, 111(1), 174-193.

- Soderlund, D. M., Clark, J. M., Sheets, L. P., Mullin, L. S., Piccirillo, V. J., Sargent, D., ... & Weiner, M. L. (2002). Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment. Toxicology, 171(1), 3-59.

- Scollon, E. J., Starr, J. M., Godin, S. J., & Ross, M. K. (2009). In vitro metabolism of pyrethroid pesticides by human and rat brain. Archives of toxicology, 83(1), 75-85.

- Smith, A. G., & Soderlund, D. M. (2010). The relative contributions of ester-and ether-bond cleavage to the metabolism of the pyrethroid insecticide cypermethrin in rats. Pesticide biochemistry and physiology, 97(1), 69-74.

-

U.S. Environmental Protection Agency. (1994). R.E.D. Facts: Deltamethrin. [Link]

-

World Health Organization. (1990). Deltamethrin. Environmental Health Criteria 97. [Link]

- Worthing, C. R., & Walker, S. B. (Eds.). (1987). The pesticide manual: a world compendium (8th ed.). British Crop Protection Council.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Deltamethrin. In Occupational Exposures in Insecticide Application, and Some Pesticides (Vol. 53). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

PubChem. (n.d.). Deltamethrin. National Center for Biotechnology Information. [Link]

-

Agilent Technologies. (2018). A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. [Link]

- Abdel-Kader, S. M., & Abdel-Rahman, M. S. (2002). Effect of deltamethrin on the transmission of gamma aminobutyric acid (GABA) and thyroid hormones in adult male albino rats. Journal of the Egyptian Society of Toxicology, 27, 1-9.

- Ma, Y., Liu, D., & Zhang, H. (2023). Distribution and Elimination of Deltamethrin Toxicity in Laying Hens. Foods, 12(24), 4475.

- Yousef, M. I., El-Demerdash, F. M., Kamel, K. I., & Al-Salhen, K. S. (2003). Changes in some hematological and biochemical indices of rabbits induced by isoflavones and cypermethrin. Toxicology, 189(3), 223-234.

-

Food and Agriculture Organization of the United Nations. (2012). Deltamethrin specifications & evaluations. [Link]

- Sanchez-Bayo, F., & Goka, K. (2006). Influence of light and temperature on the toxicity of the insecticides imidacloprid and deltamethrin to the aquatic midge Chironomus yoshimatsui.

- Taylor-Wells, J., Brooke, B. D., Bermudez, I., & Jones, A. K. (2015). The neonicotinoid imidacloprid, and the pyrethroid deltamethrin, are antagonists of the insect Rdl GABA receptor. Journal of neurochemistry, 135(4), 705-713.

- Hladik, M. L., & McWayne, S. (2012). Methods of analysis—Determination of pyrethroid insecticides in water and sediment using gas chromatography/mass spectrometry. US Geological Survey.

-

Food and Agriculture Organization of the United Nations. (2017). Deltamethrin specifications. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Deltamethrin. [Link]

- Huckle, K. R., & Millburn, P. (1990). Metabolism of pyrethrins and pyrethroids in insects and other species. In Progress in pesticide biochemistry and toxicology (Vol. 7, pp. 119-178). John Wiley & Sons.

-

ResearchGate. (n.d.). GC-MS chromatogram of standard deltamethrin (100 ppm). [Link]

- Richardson, J. R., Taylor, M. M., Shalat, S. L., Guillot, T. S., Caudle, W. M., Hossain, M. M., ... & Miller, G. W. (2015). Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin. Journal of neurochemistry, 133(5), 765-779.

- Song, C., & Chen, J. (2021). Neurotoxicity of a pyrethroid pesticide deltamethrin is associated with the imbalance in proteolytic systems caused by mitophagy activation and proteasome inhibition. Toxicology and Applied Pharmacology, 430, 115723.

-

SIELC Technologies. (n.d.). Separation of Deltamethrin on Newcrom R1 HPLC column. [Link]

- Gan, J., & Schlenk, D. (2009). Chemical isomerization of deltamethrin in alcohols. Journal of agricultural and food chemistry, 57(15), 6938-6943.

- Proença, P., Barata, C., & Soares, A. M. (2023). Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio): Behavioral, Molecular, and Histopathological Analysis. International Journal of Molecular Sciences, 24(21), 15888.

- Pérez-Fernández, V., García, M. A., & Marina, M. L. (1998). Resolution of Deltamethrin, Permethrin, and Cypermethrin Enantiomers by High-Performance Liquid Chromatography with Diode-Laser Polarimetric Detection.

- El-Sheikh, M. A., & Galal, S. M. (2016). The first validated HPLC method for separation and quantification of imiprothrin and deltamethrin in insecticide spray formulation. Analytical Chemistry Letters, 6(3), 282-290.

- Al-Tohamy, F. A. (2013). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Journal of ChemTech Research, 5(5), 2319-2326.

-

Reddit. (2014). Can chemists synthesise specific isomers? what methods may they use?. [Link]

Sources

- 1. pharmahealthsciences.net [pharmahealthsciences.net]

- 2. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Deltamethrin (EHC 97, 1990) [inchem.org]

- 7. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. igbb.msstate.edu [igbb.msstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Neurotoxicity of a pyrethroid pesticide deltamethrin is associated with the imbalance in proteolytic systems caused by mitophagy activation and proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute Toxicity, Neurotoxic, Immunotoxic, and Behavioral Effects of Deltamethrin and Sulfamethoxazole in Adult Zebrafish: Insights into Chemical Interactions and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrethroids: mammalian metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Molecular Interaction of (1S,3R,αR)-Deltamethrin with Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R,αR)-Deltamethrin, a potent Type II synthetic pyrethroid, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), critical proteins for the initiation and propagation of action potentials in electrically excitable cells. This technical guide provides an in-depth analysis of the mechanism of action of deltamethrin on VGSCs. It delves into the specific binding interactions at the molecular level, the profound alterations of channel gating kinetics, and the structural basis for its potent activity. Furthermore, this guide details established experimental protocols, including patch-clamp electrophysiology and radioligand binding assays, to enable researchers to rigorously investigate these interactions. The causality behind experimental choices is explained, and self-validating systems are described to ensure scientific integrity. By synthesizing current knowledge, this document serves as a comprehensive resource for professionals seeking to understand and exploit the deltamethrin-VGSC interaction for insecticide development, toxicological assessment, and drug discovery.

Introduction: The Agonist and the Target

(1S,3R,αR)-Deltamethrin: A Type II Pyrethroid

Deltamethrin is a synthetic insecticide modeled after the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers.[1] As a Type II pyrethroid, its chemical structure is distinguished by the presence of an α-cyano group at the 3-phenoxybenzyl alcohol moiety.[2][3] This structural feature is directly responsible for the characteristic neurotoxic symptoms it induces, which are more severe and prolonged compared to Type I pyrethroids that lack this group.[4][5] Deltamethrin's high efficacy and selective toxicity towards insects have made it one of the most widely used insecticides globally.[6] Its primary mechanism of action is the disruption of nerve function by targeting VGSCs.[7][8]

Voltage-Gated Sodium Channels (VGSCs): The Epicenter of Neuronal Excitability

VGSCs are large, transmembrane proteins responsible for the rising phase of the action potential in neurons and other excitable cells.[6] The pore-forming α-subunit is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[9] The S1-S4 segments form the voltage-sensing module, while the S5-S6 segments from all four domains assemble to create the central ion-conducting pore.[10] The precise and rapid opening (activation) and closing (inactivation and deactivation) of this pore in response to changes in membrane potential are fundamental to nerve signal transmission.[11] This central role makes VGSCs a prime target for a vast array of neurotoxins and therapeutic drugs.[7]

The Molecular Mechanism of Deltamethrin Action

Deltamethrin does not block the sodium channel pore. Instead, it acts as a gating modifier, binding to the channel protein and stabilizing it in an open or near-open state. This leads to a dramatic prolongation of the sodium current, causing membrane depolarization, repetitive nerve firing, and eventual paralysis.[8][12]

The Pyrethroid Receptor Site(s): A Structurally Complex Binding Pocket

The binding site for deltamethrin is not a simple lock-and-key interface but a complex, allosterically regulated pocket within the VGSC α-subunit. Decades of research, combining site-directed mutagenesis, electrophysiology, and computational modeling, have revealed a binding site located in a hydrophobic cavity at the interface of different domains.

-

Pyrethroid Receptor Site 1 (PyR1): The primary and most well-characterized site is located at the interface between domains II and III.[13][14] Key interactions occur between the insecticide and residues within the domain II S4-S5 linker and the transmembrane helices IIS5 and IIIS6.[10][13]

-

Pyrethroid Receptor Site 2 (PyR2): Growing evidence supports the existence of a second receptor site (PyR2) at the interface of domains I and II.[9][14][15] It is proposed that the simultaneous binding of pyrethroid molecules at both PyR1 and PyR2 may be necessary to lock the channel in the fully modified, open state.[8]

Recent homology models, built using cryo-EM structures of related ion channels, suggest that deltamethrin wedges itself into a lipid-exposed crevice formed by these helices.[9][15] The terminal aromatic group of deltamethrin is thought to bind between helices IS6 and IIS6, while the dibromoethenyl moiety interacts with helices IIS6 and the IIL45 linker.[15] This binding physically impedes the conformational changes required for the channel to close.[13]

Gating Modification: The Core Toxicological Effect

Deltamethrin binding profoundly alters the normal gating kinetics of the VGSC. It preferentially binds to the open state of the channel, meaning its effects are often "use-dependent," becoming more pronounced with repeated channel opening during a train of action potentials.[16]

The primary consequences of deltamethrin binding are:

-

Slowing of Activation: The rate at which the channel opens in response to depolarization is significantly slowed.[17] This can lead to a decrease in the peak sodium current observed during a short depolarizing pulse.[17]

-

Inhibition of Deactivation: Deactivation is the process of the channel closing upon repolarization of the membrane. Deltamethrin dramatically slows this process, leading to a large, persistent "tail current" of sodium ions flowing into the cell after the stimulus has ended.[4][11] The time constant for this tail current decay is much longer for Type II pyrethroids like deltamethrin compared to Type I.[4]

-

Inhibition of Inactivation: Fast inactivation is a critical process where the channel pore is blocked from the intracellular side shortly after opening, terminating the sodium influx. Deltamethrin slows and disrupts this process, leading to a persistent, non-inactivating current during depolarization.[12][18]

-

Hyperpolarizing Shift: Some studies report that deltamethrin can cause a shift in the voltage-dependence of activation to more negative potentials, meaning the channel is more likely to open at resting membrane potentials.[19]

These combined effects result in a massive prolongation of sodium influx, leading to neuronal hyperexcitability, which underlies the toxic symptoms.[2]

Caption: Simplified gating scheme of a VGSC under normal and deltamethrin-modified conditions.

Experimental Methodologies for Studying Deltamethrin-VGSC Interactions

Investigating the effects of deltamethrin requires precise techniques that can resolve the rapid changes in ion channel function. Electrophysiology and radioligand binding assays are the cornerstones of this research.

Electrophysiology: Unveiling Functional Consequences

Whole-cell patch-clamp is the gold standard technique for studying ion channel gating.[19][20] It allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell under controlled voltage conditions.

This protocol describes the analysis of deltamethrin's effects on a specific human VGSC subtype (e.g., hNaV1.7) expressed in a mammalian cell line (e.g., HEK293T cells), which lacks endogenous VGSCs.

-

Rationale for Choice: Using a heterologous expression system allows for the isolation and study of a single VGSC subtype without confounding currents from other channels. HEK293T cells are robust, easy to transfect, and have low levels of endogenous electrical activity.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO₂.

-

Co-transfect cells with plasmids encoding the human VGSC α-subunit (e.g., hNaV1.7) and an auxiliary β1-subunit using a lipid-based transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) should be included to identify successfully transfected cells.

-

Record from cells 24-48 hours post-transfection.

-

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

Rationale: Cesium (Cs⁺) in the internal solution is used to block endogenous potassium channels, isolating the sodium current. Fluoride (F⁻) helps stabilize the recording.

-

Deltamethrin Stock: Prepare a 10 mM stock solution of deltamethrin in DMSO and dilute to final concentrations (e.g., 10 nM to 10 µM) in the external solution immediately before use. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

-

-

Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with external solution.

-

Identify a GFP-positive cell and form a high-resistance (>1 GΩ) gigaseal between the pipette tip and the cell membrane.

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all VGSCs are in the resting state.

-

-

Voltage Protocols and Data Acquisition:

-

To measure peak current and steady-state inactivation: From a holding potential of -120 mV, apply a series of 50 ms depolarizing steps from -100 mV to +60 mV in 5 mV increments.

-

To measure tail currents and slowed deactivation: Apply a short (e.g., 10 ms) depolarizing pulse to 0 mV to open the channels, then repolarize to various potentials (e.g., -140 mV to -60 mV) to measure the decaying tail currents.

-

To assess use-dependence: Apply a train of short depolarizing pulses (e.g., 20 pulses of 5 ms duration to 0 mV at a frequency of 10 Hz).

-

Record baseline currents first, then perfuse the cell with the deltamethrin-containing solution and repeat the protocols.

-

-

Data Analysis:

-

Measure the peak inward current, the persistent current at the end of the depolarizing pulse, and the time constant (τ) of tail current decay.

-

Compare these parameters before and after deltamethrin application. A significant increase in persistent current and a dramatic slowing of the tail current decay are the expected hallmarks of Type II pyrethroid action.

-

Caption: Experimental workflow for a whole-cell patch-clamp study.

Radioligand Binding Assays: Quantifying Binding Affinity

While electrophysiology reveals the functional consequences of deltamethrin binding, radioligand binding assays are used to directly quantify the affinity of a compound for its receptor.[21] However, pyrethroids themselves are often poor radioligands due to high lipophilicity and non-specific binding.[22][23] Therefore, competitive displacement assays are used.

This assay measures the ability of deltamethrin to displace the binding of a known VGSC site 2 activator, [³H]-Batrachotoxin (BTX), from its binding site.[24] Since the pyrethroid and BTX binding sites are allosterically coupled, binding of deltamethrin will alter the affinity of BTX.[25]

-

Rationale for Choice: BTX is a well-characterized neurotoxin that binds to an open-state conformation of the VGSC with high affinity, making it a suitable radioligand.[26][27][28] Its displacement can serve as an indirect measure of deltamethrin binding.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in a buffered sucrose solution.

-

Perform differential centrifugation to isolate a synaptosomal membrane fraction rich in VGSCs.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare assay tubes containing:

-

A fixed amount of membrane protein (e.g., 100 µg).

-

A fixed concentration of [³H]-BTX (typically near its Kd value, e.g., 20-50 nM).

-

A VGSC allosteric modulator to enhance BTX binding (e.g., scorpion α-toxin).[24]

-

A range of concentrations of unlabeled deltamethrin (e.g., 1 nM to 100 µM).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, and 5.5 mM glucose).

-

-

-

Defining Non-Specific Binding:

-

A parallel set of tubes must be prepared containing a high concentration of a known VGSC site 2 ligand (e.g., 1 mM veratridine) to saturate all specific binding sites. The radioactivity measured in these tubes represents non-specific binding.[26]

-

-

Incubation and Termination:

-

Incubate all tubes at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific CPM from the total CPM for each tube.

-

Plot the percentage of specific [³H]-BTX binding against the log concentration of deltamethrin.

-

Fit the resulting curve with a sigmoidal dose-response equation to determine the IC₅₀ (the concentration of deltamethrin that inhibits 50% of specific [³H]-BTX binding). This value can be used to compare the relative affinity of deltamethrin under different conditions.

-

Resistance Mechanisms: Nature's Counter-Move

The extensive use of deltamethrin has led to the evolution of resistance in many insect populations. Understanding these mechanisms is crucial for managing resistance and designing next-generation insecticides.

Target-Site Insensitivity (Knockdown Resistance)

The most significant resistance mechanism involves genetic mutations in the VGSC α-subunit gene, a phenomenon known as knockdown resistance (kdr).[29] These single amino acid substitutions reduce the sensitivity of the channel to the insecticide.[30]

-

Key kdr Mutations: The most famous kdr mutation is L1014F, a substitution of leucine to phenylalanine in the IIS6 transmembrane segment.[29][30][31] This and other mutations (e.g., M918T) are located directly within or adjacent to the pyrethroid binding site.[8][30]

-

Mechanism of Resistance: These mutations reduce the binding affinity of deltamethrin for the channel.[30] For example, the L1014F kdr mutation can reduce the affinity of deltamethrin for open channels by 20-fold or more.[30] Some mutations may also allosterically alter channel gating to favor a closed state, further reducing the opportunity for the insecticide to bind.[30]

| Mutation | Location | Effect on Deltamethrin Affinity | Reference |

| L1014F (kdr) | Domain II, S6 | Reduces affinity by ~20-fold | [30] |

| M918T + L1014F (super-kdr) | Domain II, S4-S5 Linker + S6 | Reduces affinity by ~100-fold | [30] |

| T929I | Domain II, S5 | Confers resistance | [29][32] |

| F1534S | Domain III, S6 | Positively correlated with resistance | [33] |

Conclusion and Future Directions

(1S,3R,αR)-Deltamethrin's potent insecticidal activity stems from its highly specific interaction with voltage-gated sodium channels. By binding to receptor sites at domain interfaces, it traps the channel in a prolonged open state, disrupting the fundamental process of neuronal signaling. The detailed study of this mechanism, through techniques like patch-clamp electrophysiology, has not only elucidated its toxicological profile but also provided deep insights into the structure and function of VGSCs themselves. The rise of kdr mutations underscores the evolutionary pressure exerted by this compound and highlights the need for continued research. Future work, leveraging advances in cryo-electron microscopy and computational chemistry, will undoubtedly provide even higher-resolution views of the deltamethrin-VGSC complex, paving the way for the rational design of novel insecticides that can overcome existing resistance mechanisms and for a better understanding of potential off-target effects relevant to human health.

References

-

Song, W., & Narahashi, T. (1996). Modulation of nerve membrane sodium channel activation by deltamethrin. Journal of Pharmacology and Experimental Therapeutics. [Link]

- Bradberry, S. M., Cage, S. A., Proudfoot, A. T., & Vale, J. A. (2005). Poisoning due to pyrethroids. Toxicological Reviews.

-

Vais, H., Williamson, M. S., Devonshire, A. L., & Usherwood, P. N. (2000). Activation of Drosophila sodium channels promotes modification by deltamethrin. Reductions in affinity caused by knock-down resistance mutations. The Journal of general physiology, 115(3), 305–318. [Link]

-

Narahashi, T. (1986). Toxins that modulate the sodium channel gating mechanism. Annals of the New York Academy of Sciences, 479, 133–151. [Link]

-

Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of toxicology, 86(2), 165–181. [Link]

-

Hossain, M. I., Richardson, J. R., & Hein, A. M. (2021). The insecticide deltamethrin enhances sodium channel slow inactivation of human Nav1. 9, Nav1. 8 and Nav1. 7. Toxicology and applied pharmacology, 428, 115676. [Link]

-

Crofton, K. M., & Reiter, L. W. (1984). Pyrethroid insecticides and radioligand displacement from the GABA receptor chloride ionophore complex. Toxicology letters, 21(2), 181–186. [Link]

-

Daher, R., Krücken, J., Eiden, M., Steuber, S., & von Samson-Himmelstjerna, G. (2024). Knockdown resistance in Stomoxys calcitrans stable fly populations on German dairy farms: kdr alleles explain susceptibility of individual flies to deltamethrin. Journal of Pest Science. [Link]

-

Du, Y., Nomura, Y., Zhorov, B. S., & Dong, K. (2013). Molecular evidence for dual pyrethroid-receptor sites on a mosquito sodium channel. Proceedings of the National Academy of Sciences of the United States of America, 110(29), 11785–11790. [Link]

-

Theil, T., Zangerl-Plessl, E. M., & Hannes, C. (2021). Dataset of electrophysiological patch-clamp recordings of the effect of the compounds deltamethrin, ATx-II and β4-peptide on human cardiac Nav1.5 sodium channel gating properties. Data in brief. [Link]

-

Al-Deeb, M. A., Al-Ali, A. A., Al-Jabri, M. S., & Al-Mulla, H. R. (2024). kdr mutations and deltamethrin resistance in house flies in Abu Dhabi, UAE. Parasites & vectors, 17(1), 58. [Link]

-

Herrero-Hernandez, E., et al. (2020). Toxicologic evidence of developmental neurotoxicity of Type II pyrethroids cyfluthrin and alpha-cypermethrin in SH-SY5Y cells. Docta Complutense. [Link]

-

Gao, X., et al. (2021). Knockdown Resistance (kdr) Mutations I1532T and F1534S Were Identified in Aedes albopictus Field Populations in Zhejiang Province, Central China. Frontiers in Public Health. [Link]

-

Wu, S. N., et al. (2022). Characterization in Potent Modulation on Voltage-Gated Na+ Current Exerted by Deltamethrin, a Pyrethroid Insecticide. International journal of molecular sciences, 23(23), 14815. [Link]

-

Al-Deeb, M. A., Al-Ali, A. A., Al-Jabri, M. S., & Al-Mulla, H. R. (2024). kdr mutations and deltamethrin resistance in house flies in Abu Dhabi, UAE. Parasites & vectors, 17(1), 58. [Link]

-

Casida, J. E. (2018). Radioligand Recognition of Insecticide Targets. Journal of agricultural and food chemistry, 66(15), 3765–3774. [Link]

-

Linford, N. J., Cantor, C. R., & Scheuer, T. (1998). Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel. Proceedings of the National Academy of Sciences of the United States of America, 95(23), 13947–13952. [Link]

-

Various Authors. (2023). Neurotoxicology of pyrethroid insecticides. ResearchGate. [Link]

-

Catterall, W. A. (1986). 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin. The Journal of neuroscience : the official journal of the Society for Neuroscience, 6(7), 2064–2070. [Link]

-

Soderlund, D. M. (2010). State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids. Toxins, 2(11), 2690–2703. [Link]

-

Brown, G. B., Tieszen, S. C., Daly, J. W., Warnick, J. E., & Albuquerque, E. X. (1981). Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels. Cellular and molecular neurobiology, 1(1), 19–40. [Link]

-

Dong, K., Du, Y., Rinkevich, F., Yu, J., Wu, Y., & Zhorov, B. S. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. Advances in insect physiology, 47, 263–304. [Link]

-

O'Reilly, A. O., et al. (2006). Modelling insecticide-binding sites in the voltage-gated sodium channel. The Biochemical journal, 396(2), 255–263. [Link]

-

Davies, T. G. E., Field, L. M., Usherwood, P. N. R., & Williamson, M. S. (2007). Voltage-gated sodium channels as targets for pyrethroid insecticides. Pest management science, 63(8), 727–738. [Link]

-

Zhorov, B. S., & Dong, K. (2022). Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel. International journal of molecular sciences, 23(16), 9295. [Link]

-

Sandtner, W., et al. (2016). Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin. ACS chemical neuroscience, 7(1), 59–65. [Link]

-

Soderlund, D. M., et al. (2002). Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment. Toxicology, 171(1), 3–59. [Link]

-

Du, Y., Nomura, Y., Zhorov, B. S., & Dong, K. (2015). Rotational Symmetry of Two Pyrethroid Receptor Sites in the Mosquito Sodium Channel. Molecular pharmacology, 88(2), 273–282. [Link]

-

Wu, Y., et al. (2018). Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens. Insect biochemistry and molecular biology, 101, 102–110. [Link]

-

Casida, J. E. (2018). Radioligand Recognition of Insecticide Targets. Journal of Agricultural and Food Chemistry. [Link]

-

Wang, S. Y., & Wang, G. K. (2005). Identification of New Batrachotoxin-sensing Residues in Segment IIIS6 of the Sodium Channel. The Journal of biological chemistry, 280(29), 27005–27013. [Link]

-

Vais, H., et al. (2001). Interactions of pyrethroids with the voltage-gated sodium channel. Insect Biochemistry and Molecular Biology. [Link]

-

Davies, T. G. E., et al. (2017). Voltage-gated sodium channels as targets for pyrethroid insecticides. European Biophysics Journal. [Link]

-

Tan, J., et al. (2005). Identification of Amino Acid Residues in the Insect Sodium Channel Critical for Pyrethroid Binding. Molecular Pharmacology. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Spencer, C. I., Yuill, K. H., Borg, J. J., Hancox, J. C., & Kozlowski, R. Z. (2001). Actions of pyrethroid insecticides on sodium currents, action potentials, and contractile rhythm in isolated mammalian ventricular myocytes and perfused hearts. The Journal of pharmacology and experimental therapeutics, 298(3), 1067–1075. [Link]

-

Hossain, M. I., Richardson, J. R., & Hein, A. M. (2021). The insecticide deltamethrin enhances sodium channel slow inactivation of human Nav1.9, Nav1.8 and Nav1.7. ResearchGate. [Link]

-

Spencer, C. I., et al. (2001). Actions of Pyrethroid Insecticides on Sodium Currents, Action Potentials, and Contractile Rhythm in Isolated Mammalian Ventricular Myocytes and Perfused Hearts. ResearchGate. [Link]

-

Rodrigues, S. N., et al. (2024). PYRETHROIDS IMPAIR HEART FUNCTION AND INDUCE ARRHYTHMIAS THROUGH SODIUM CHANNEL MODULATION. Proceedings.Science. [Link]

-

Lanza, F., et al. (2019). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. Methods in molecular biology. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. docta.ucm.es [docta.ucm.es]

- 4. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicology and Mode of Action of Pyrethroid Insecticides | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Actions of pyrethroid insecticides on sodium currents, action potentials, and contractile rhythm in isolated mammalian ventricular myocytes and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rotational Symmetry of Two Pyrethroid Receptor Sites in the Mosquito Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of nerve membrane sodium channel activation by deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. proceedings.science [proceedings.science]

- 20. researchgate.net [researchgate.net]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identification of New Batrachotoxin-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 29. kdr mutations and deltamethrin resistance in house flies in Abu Dhabi, UAE - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Activation of Drosophila Sodium Channels Promotes Modification by Deltamethrin: Reductions in Affinity Caused by Knock-down Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Knockdown resistance in Stomoxys calcitrans stable fly populations on German dairy farms: kdr alleles explain susceptibility of individual flies to deltamethrin | Semantic Scholar [semanticscholar.org]

- 32. kdr mutations and deltamethrin resistance in house flies in Abu Dhabi, UAE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Frontiers | Knockdown Resistance (kdr) Mutations I1532T and F1534S Were Identified in Aedes albopictus Field Populations in Zhejiang Province, Central China [frontiersin.org]

An In-depth Technical Guide to the Biological Activity of the (1S,3R,αR)-Deltamethrin Isomer

Abstract

Deltamethrin, a potent synthetic pyrethroid insecticide, is a chiral molecule with three stereocenters, resulting in eight possible stereoisomers. Commercial deltamethrin consists of a single, highly active isomer, (1R,3R,αS)-deltamethrin, valued for its powerful neurotoxic effects on a wide range of insect pests.[1][2] This technical guide deviates from the well-documented active isomer to provide a detailed examination of the biological activity, or lack thereof, of a specific inactive isomer: (1S,3R,αR)-deltamethrin. By exploring the principles of stereochemistry and their profound impact on the interaction between pyrethroids and their molecular target, this paper will elucidate the structural basis for the biological inactivity of the (1S,3R,αR) isomer. We will dissect the stereospecific requirements of the voltage-gated sodium channel (VGSC) binding site and present the experimental methodologies used to differentiate the biological efficacy of various stereoisomers. This guide serves as a critical resource for professionals in agrochemical research and neurotoxicology, underscoring the pivotal role of stereochemistry in pesticide design and safety assessment.

The Principle of Stereoisomerism in Deltamethrin

Stereoisomerism is a fundamental concept in pesticide science, where the three-dimensional arrangement of atoms in a molecule dictates its biological function.[3] Pyrethroids, including deltamethrin, are classic examples of this principle. Deltamethrin possesses three chiral centers: at the C1 and C3 positions of the cyclopropane ring and at the α-carbon of the 3-phenoxybenzyl alcohol moiety.[4] This results in 2³ = 8 possible stereoisomers.

These isomers can be categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[5] While enantiomers share identical physical properties, their interaction with chiral biological systems, such as enzyme active sites or receptor binding pockets, can differ dramatically.[1] This stereoselectivity is the cornerstone of deltamethrin's efficacy, as only one of the eight isomers—(1R,3R,αS)-deltamethrin—exhibits potent insecticidal properties.[1][6] The isomer under review, (1S,3R,αR)-deltamethrin, is the enantiomer of the insecticidally active (1R,3S,αS)-trans-deltamethrin and a diastereomer of the commercial cis-(1R,3R,αS)-deltamethrin.[6][7]

Diagram: The Eight Stereoisomers of Deltamethrin

Below is a logical representation of the isomeric relationships.

Caption: Isomeric relationships of deltamethrin.

The Neurotoxic Mechanism of Active Deltamethrin: A Benchmark for Comparison

To comprehend the inactivity of the (1S,3R,αR) isomer, one must first understand the potent mechanism of its active counterpart, (1R,3R,αS)-deltamethrin. As a Type II pyrethroid, its primary target is the voltage-gated sodium channels (VGSCs) located in the nerve cell membranes of insects.[4]

The insecticidal action unfolds through the following sequence:

-

Binding to the VGSC: The (1R,3R,αS) isomer binds with high affinity to a specific receptor site on the channel protein, primarily when the channel is in its open state.[8]

-

Modification of Channel Gating: This binding event physically obstructs the channel's inactivation gate from closing.[8][9]

-

Prolonged Sodium Influx: The channel is locked in an open state, leading to a persistent influx of sodium ions (Na+) into the neuron.

-

Repetitive Nerve Firing: This prolonged depolarization results in uncontrollable, repetitive nerve impulses.[10]

-

Paralysis and Death: The continuous firing leads to nerve exhaustion, paralysis (the "knockdown" effect), and ultimately, the death of the insect.

This high-affinity interaction is exquisitely dependent on the precise three-dimensional fit between the pyrethroid molecule and its binding site—a classic "lock-and-key" model.

Diagram: Mechanism of Action of Active Deltamethrin

Caption: Neurotoxic pathway of active (1R,3R,αS)-deltamethrin.

Biological Profile of the (1S,3R,αR)-Deltamethrin Isomer: A Case of Inactivity

The key structural features required for high insecticidal activity are:

-

The (1R) configuration at C1 of the cyclopropane ring.

-

The (αS) configuration at the benzylic carbon.

The (1S,3R,αR) isomer fails on both counts. It possesses the (1S) and (αR) configurations. Studies on various pyrethroids have consistently shown that isomers with the (1S) configuration exhibit negligible insecticidal effects.[11] Similarly, the (αR) configuration is known to result in a dramatic loss of activity.[2] For instance, the (1R,3R,αR) isomer, which differs from active deltamethrin only at the alpha-carbon, shows significantly reduced toxicity to insects, although some residual toxicity to other organisms like Daphnia magna has been reported.

Therefore, the (1S,3R,αR) isomer, being the enantiomer of the active trans-deltamethrin, lacks the correct stereochemical orientation to bind effectively to the insect VGSC. Its biological activity is minimal to non-existent, rendering it ineffective as a practical insecticide.

Data Summary: Stereoisomer Activity Comparison

| Isomer Configuration | Common Name/Group | Relative Insecticidal Activity | Key Structural Features |

| (1R,3R,αS) | Active cis-Deltamethrin | Very High | 1R , cis, αS |

| (1R,3S,αS) | Active trans-Deltamethrin | High | 1R , trans, αS |

| (1R,3R,αR) | Inactive cis-Diastereomer | Very Low / Negligible | 1R , cis, αR |

| (1S,3R,αR) | Topic of Interest | Very Low / Negligible | 1S, trans, αR |

Molecular Basis for Stereospecificity: The VGSC Binding Site

The inactivity of the (1S,3R,αR) isomer is a direct result of its inability to form a stable, high-affinity interaction with the pyrethroid binding site on the VGSC. While the exact crystal structure of an insect VGSC with a bound pyrethroid remains elusive, homology modeling and site-directed mutagenesis studies have identified a putative binding pocket.[9][12]

This binding site is a complex, three-dimensional pocket formed by amino acid residues from different transmembrane segments of the sodium channel protein.[12] Key interactions are thought to involve:

-

Hydrophobic interactions: The lipophilic nature of the pyrethroid molecule allows it to partition into the neuronal membrane and interact with hydrophobic residues within the binding pocket.

-

Steric complementarity: The overall shape of the (1R,3R,αS) isomer fits snugly into the receptor site. The (1S,3R,αR) isomer, being a different shape, cannot achieve this optimal fit.

-

Specific residue contacts: The dibromovinyl group, the gem-dimethyl group on the cyclopropane ring, and the α-cyano group are all positioned to interact with specific amino acid side chains. A change in stereochemistry, such as from (1R) to (1S) or (αS) to (αR), alters the spatial orientation of these critical functional groups, preventing the necessary molecular contacts for high-affinity binding and channel modification.[8][13]

Pharmacological experiments using Schild plot analysis, which measures the competitive binding of active and inactive isomers, have confirmed that inactive isomers have a significantly lower binding affinity for the VGSC.[8] The (1S,3R,αR) isomer would be expected to have a binding affinity several orders of magnitude lower than the active (1R,3R,αS) isomer, explaining its lack of insecticidal effect.

Experimental Protocols for Evaluating Isomer-Specific Biological Activity

Differentiating the biological activity of pyrethroid stereoisomers requires precise and validated experimental protocols. The following methodologies are standard in the field for establishing the toxicological profile of a specific isomer like (1S,3R,αR)-deltamethrin.

Protocol: Insect Topical Bioassay

This is the primary method for determining the direct contact toxicity of an insecticide.

Objective: To determine the median lethal dose (LD50) of the (1S,3R,αR)-deltamethrin isomer compared to the active (1R,3R,αS) isomer.

Methodology:

-

Test Organism: Select a susceptible insect strain (e.g., house flies, Musca domestica, or German cockroaches, Blattella germanica).

-

Compound Preparation: Prepare serial dilutions of each isomer in a suitable solvent (e.g., acetone).

-

Application: Using a calibrated micro-applicator, apply a precise volume (typically 1 µL) of each dilution to the dorsal thorax of individual insects. A control group receives solvent only.

-

Incubation: Hold the treated insects in ventilated containers with access to food and water at a controlled temperature and humidity.

-

Mortality Assessment: Record mortality at set time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded.

-

Data Analysis: Use probit analysis to calculate the LD50 value (the dose required to kill 50% of the test population) for each isomer.

Expected Outcome: The LD50 for the (1S,3R,αR) isomer is expected to be several orders of magnitude higher than that of the (1R,3R,αS) isomer, confirming its significantly lower biological activity.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct evidence of the compound's effect on the molecular target, the VGSC.

Objective: To measure the effect of the (1S,3R,αR)-deltamethrin isomer on the gating properties of insect VGSCs.

Methodology:

-

Cell Preparation: Use isolated neurons from an insect ganglion or a heterologous expression system (e.g., Xenopus oocytes or HEK cells) expressing the insect VGSC gene (para).

-

Electrophysiological Recording: Establish a whole-cell patch-clamp configuration to control the membrane potential and record the resulting sodium currents.

-

Compound Application: Perfuse the cells with a saline solution containing a known concentration of the test isomer.

-

Voltage Protocol: Apply a series of voltage steps to activate the sodium channels and record the resulting currents both before and after compound application.

-

Data Analysis: Analyze the recorded currents to measure key parameters, such as the decay of the tail current upon repolarization. Active pyrethroids cause a dramatic slowing of this decay.

Expected Outcome: Application of the active (1R,3R,αS) isomer will produce large, slowly decaying tail currents, indicative of modified channels. The (1S,3R,αR) isomer is expected to produce little to no modification of the sodium current, even at high concentrations, demonstrating its inability to effectively bind to and modulate the channel.

Diagram: Experimental Workflow for Isomer Activity Assessment

Caption: Workflow for comparing the biological activity of deltamethrin isomers.

Conclusion and Significance

The biological activity of deltamethrin is almost exclusively attributed to the (1R,3R,αS) stereoisomer. The (1S,3R,αR) isomer, lacking the requisite stereochemical configurations for high-affinity binding to the insect voltage-gated sodium channel, is considered biologically inactive as an insecticide. This profound stereoselectivity highlights a critical principle in the development of agrochemicals and pharmaceuticals: chirality is not a trivial molecular feature but a fundamental determinant of biological function.

For researchers and drug development professionals, this understanding is paramount. It informs the synthetic strategies aimed at producing enantiomerically pure active ingredients, thereby reducing the environmental load of inactive isomers and minimizing potential off-target effects. The study of inactive isomers like (1S,3R,αR)-deltamethrin, while seemingly esoteric, provides invaluable insight into the precise molecular interactions that govern toxicity, paving the way for the rational design of safer and more effective pest control agents.

References

- Maguire, R. J. (1990). Acute toxicity of isomers of the pyrethroid insecticide deltamethrin and its major degradation products to Daphnia magna. Environmental Toxicology and Chemistry, 9(10), 1231-1238.

- Vais, H., Williamson, M. S., Devonshire, A. L., & Usherwood, P. N. (2001). Activation of Drosophila Sodium Channels Promotes Modification by Deltamethrin: Reductions in Affinity Caused by Knock-down Resistance Mutations. Journal of General Physiology, 118(3), 305-318.

- Benchchem. (n.d.). Comparative Analysis of (1R)-cis-imiprothrin Binding Affinity to Insect versus Mammalian Sodium Channels.

- Chemical Inspection & Regulation Service. (2024, March 20). Stereoisomers of Pesticide Molecules and Biological Activity.

- Du, Y., et al. (2013). Molecular evidence for dual pyrethroid-receptor sites on a mosquito sodium channel. Proceedings of the National Academy of Sciences, 110(43), 17541-17546.

- FAO/WHO. (1996). Deltamethrin. JMPR.

- Dong, K., & Du, Y. (2015). Voltage-Gated Sodium Channels as Insecticide Targets. Advances in Insect Physiology, 48, 215-260.

- Pham, H. T., et al. (1984). Toxicological studies of deltamethrin. Acta Pharmacologica et Toxicologica, 54(2), 136-144.

- Day, K. E. (1989). Acute toxicity of isomers of the pyrethroid insecticide deltamethrin and its major degradation products to Daphnia magna.

- Tan, J., et al. (2005). Identification of amino acid residues in the insect sodium channel critical for pyrethroid binding. Molecular Pharmacology, 67(2), 513-522.

- Singh, A. K., et al. (2024). Deltamethrin: Properties, Mode of Action, and Safety Issues. International Journal of Pharma Research and Health Sciences, 12(1), 3696-701.

- Parente, C. E., et al. (2018). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review. Orbital: The Electronic Journal of Chemistry, 10(4), 337-345.

- Aiello, F., et al. (2021). New Insights into the Degradation Path of Deltamethrin. Molecules, 26(13), 3828.

- Hill, B. D., & Johnson, D. L. (1987). Persistence of deltamethrin and its isomers on pasture forage and litter. Journal of Agricultural and Food Chemistry, 35(3), 373-378.

- Perschke, H., & Hussain, M. (1992). Chemical isomerization of deltamethrin in alcohols. Journal of Agricultural and Food Chemistry, 40(4), 683-685.

- National Pesticide Information Center. (2009). Deltamethrin Technical Fact Sheet.

- Diaz, A. N., Sanchez, F. G., & Pareja, A. G. (1998). Resolution of Deltamethrin, Permethrin, and Cypermethrin Enantiomers by High-Performance Liquid Chromatography with Diode-Laser Polarimetric Detection.

- Sheikh, I. A., & Beg, M. A. (2023). Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide Permethrin against Androgen Receptor. International Journal of Molecular Sciences, 24(21), 15858.

- International Agency for Research on Cancer. (1991). Deltamethrin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53.

- National Center for Biotechnology Information. (n.d.). Deltamethrin.

- Coats, J. R. (1990). Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides. Environmental Health Perspectives, 87, 255-262.

- National Center for Biotechnology Information. (n.d.). (1S)-Deltamethrin.

- Diaz, A. N., Sanchez, F. G., & Pareja, A. G. (1998). Resolution of Deltamethrin, Permethrin, and Cypermethrin Enantiomers by High-Performance Liquid Chromatography with Diode-Laser Polarimetric Detection.

- Santa Cruz Biotechnology, Inc. (n.d.). 1S,3R,αS-Deltamethrin.

- Kormos, C. M., et al. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. Journal of Medicinal Chemistry, 57(17), 7367-7381.

- Dolezalova, L., et al. (2017). Synthesis and Biological Evaluation of New Combined α/β-Adrenergic Blockers. Archiv der Pharmazie, 350(5).

- Clark, J. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry.

- IIT Kanpur. (n.d.). Stereochemistry.

Sources

- 1. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 2. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SATHEE: Stereochemistry [sathee.iitk.ac.in]

- 4. pharmahealthsciences.net [pharmahealthsciences.net]

- 5. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 6. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of amino acid residues in the insect sodium channel critical for pyrethroid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicological studies of deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pnas.org [pnas.org]

- 13. Activation of Drosophila Sodium Channels Promotes Modification by Deltamethrin: Reductions in Affinity Caused by Knock-down Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deltamethrin: Focusing on the Stereoisomer 1S,3R,alphaR-Deltamethrin and the Biologically Active Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrethroid insecticide Deltamethrin, with a specific focus on the stereoisomer 1S,3R,alphaR-Deltamethrin. It will address the CAS number and synonyms for this specific isomer before delving into the broader, more extensively studied and commercially significant active ingredient, which is a different stereoisomer. This guide is designed to provide clarity on the importance of stereochemistry in the biological activity of this insecticide.

The Significance of Stereoisomerism in Deltamethrin

Deltamethrin is a synthetic pyrethroid insecticide known for its high efficacy against a broad spectrum of insect pests.[1] The molecule has three chiral centers, which means it can exist as eight different stereoisomers.[1] However, the insecticidal activity is not distributed equally among these isomers. In fact, the biological potency of Deltamethrin is almost exclusively attributed to a single isomer: (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylate , also known as the (1R,3R,αS)-isomer .[2] This remarkable stereospecificity is a critical concept for researchers and professionals in the field.

1S,3R,alphaR-Deltamethrin: Identification and Activity Profile

The focus of this guide begins with the user-specified isomer, 1S,3R,alphaR-Deltamethrin.

CAS Number and Synonyms

-

CAS Number: 106454-65-3[3]

-

Synonyms:

-

(1S,3R)-3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic Acid (R)-cyano(3-phenoxyphenyl)methyl Ester[3]

-

Biological Activity

Scientific literature indicates that the 1S,3R,alphaR-Deltamethrin isomer possesses minimal to no insecticidal activity.[2] The high specificity of the target site in insects, the voltage-gated sodium channels, means that only the isomer with the correct three-dimensional configuration can bind effectively and exert its toxic effect. The other stereoisomers, including 1S,3R,alphaR-Deltamethrin, do not fit into the binding site with the same affinity and are therefore considered biologically inactive or significantly less active.[2]

The Active Isomer of Deltamethrin: A Detailed Technical Profile

Given that the insecticidal activity resides in the (1R,3R,αS)-isomer, the remainder of this guide will focus on the technical properties of this commercially and biologically relevant compound, which is what is generally referred to as "Deltamethrin" in scientific and commercial contexts.

-

CAS Number for active Deltamethrin: 52918-63-5[3]

-

Synonyms for active Deltamethrin: Decamethrin, Decis, K-Othrine[3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C22H19Br2NO3 |

| Molecular Weight | 505.206 g/mol |

| Melting Point | 98-101 °C |

| Water Solubility | <0.2 µg/L at 25°C |

| LogP (Octanol-Water Partition Coefficient) | 4.6 |

(Data sourced from PubChem CID 40585)[4]

Mechanism of Action

Deltamethrin is a Type II pyrethroid, distinguished by the presence of an α-cyano group.[5] Its primary mode of action is the disruption of the nervous system in insects.[1]

Deltamethrin targets the voltage-gated sodium channels in nerve cell membranes.[1] By binding to a specific site on the alpha-subunit of the channel, it modifies its gating kinetics. Specifically, it prolongs the opening of the sodium channels, leading to a persistent influx of sodium ions.[6] This results in membrane depolarization, repetitive nerve discharges, and eventual paralysis, leading to the death of the insect.[1]

Caption: Mechanism of action of Deltamethrin on insect nerve cells.

Metabolism

In mammals, Deltamethrin is readily metabolized and does not tend to accumulate in tissues.[7] The primary metabolic pathways involve:

-

Ester Hydrolysis: Cleavage of the ester bond, which is a major detoxification pathway.[5]

-

Oxidation: Hydroxylation of the aromatic rings.[5]

-

Conjugation: The resulting metabolites are then conjugated, primarily with glucuronic acid, to increase their water solubility and facilitate excretion.[5]

The major metabolites include 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br2CA) and 3-phenoxybenzoic acid (3-PBA).[5] The presence of these metabolites in urine can be used as a biomarker of exposure.[5]

Caption: Simplified metabolic pathway of Deltamethrin in mammals.

Toxicology

Deltamethrin exhibits high toxicity to insects and aquatic life, particularly fish.[3] Its acute toxicity to mammals is moderate to low, depending on the route of exposure. The oral LD50 in rats is in the range of 30-130 mg/kg, but can be much higher depending on the carrier oil used. Dermal toxicity is generally low.[3]

Human exposure can lead to symptoms such as skin and eye irritation, and in cases of ingestion, more severe neurological symptoms can occur.[3]

Environmental Fate

In the environment, Deltamethrin is subject to degradation through several processes:

-

Photodegradation: Sunlight can cause the isomerization of Deltamethrin to less active or inactive isomers.[8][9]

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, especially in alkaline conditions.[9]

-

Biodegradation: Soil microorganisms contribute to the breakdown of Deltamethrin.[9]

Deltamethrin has a strong affinity for soil and sediment, which limits its mobility in the environment and the potential for groundwater contamination.[7]

Analytical Methods

The determination of Deltamethrin residues in various matrices is typically performed using chromatographic techniques.

Experimental Protocol: Extraction and Analysis of Deltamethrin from a Water Sample

This protocol provides a general workflow for the analysis of Deltamethrin in water.

-

Sample Collection: Collect a 1-liter water sample in an amber glass bottle.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Dry the cartridge by passing air through it for 10-15 minutes.

-

-

Elution:

-

Elute the retained Deltamethrin from the cartridge with 10 mL of a suitable organic solvent, such as a mixture of acetone and hexane.

-

-

Concentration:

-

Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

Analysis:

-

Analyze the concentrated extract using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and confirmation.

-

Caption: General workflow for the analysis of Deltamethrin in a water sample.

Conclusion

While the query for 1S,3R,alphaR-Deltamethrin leads to a specific, yet biologically inactive, stereoisomer, it highlights the critical importance of stereochemistry in the field of insecticides. The potent insecticidal activity of Deltamethrin is almost exclusively derived from the (1R,3R,αS)-isomer. Understanding the properties, mechanism of action, and fate of this active isomer is paramount for researchers, scientists, and drug development professionals working with this compound. This guide has provided a comprehensive technical overview to support these endeavors.

References

- Deltamethrin: Properties, Mode of Action, and Safety Issues. (URL not available)

-

Acute toxicity of isomers of the pyrethroid insecticide deltamethrin and its major degradation products to Daphnia magna. Environmental Toxicology and Chemistry. ([Link])

-

Aquatic Environmental Fate of Deltamethrin. Water Science & Technology. ([Link])

- Deltamethrin (EHC 97, 1990). INCHEM. (URL not available)

-

Deltamethrin (EHC 97, 1990). INCHEM. ([Link])

-

Persistence of deltamethrin and its isomers on pasture forage and litter. ResearchGate. ([Link])

- The pharmacokinetics and metabolism of (1R, cis)- and (1R, trans)

-

STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. ([Link])

-

Deltamethrin. PubChem. ([Link])

-

Comparative toxicity of deltamethrin and cis-permethrin on first instars of Triatoma infestans (Hemiptera: Reduviidae). PubMed. ([Link])

-

Deltamethrin. Occupational Exposures in Insecticide Application, and Some Pesticides. ([Link])

-

Toxicokinetics of Deltamethrin: Dosage Dependency, Vehicle Effects, and Low-Dose Age-Equivalent Dosimetry in Rats. Toxicological Sciences. ([Link])

-

Comparative study on the toxicity of pyrethroids, α-cypermethrin and deltamethrin to Ceriodaphnia dubia. PubMed. ([Link])

-

Deltamethrin. Wikipedia. ([Link])

Sources

- 1. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 3. Deltamethrin - Wikipedia [en.wikipedia.org]

- 4. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmahealthsciences.net [pharmahealthsciences.net]

- 6. Comparative study on the toxicity of pyrethroids, α-cypermethrin and deltamethrin to Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]